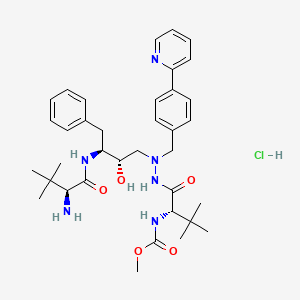

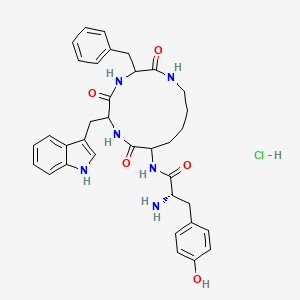

Atazanavir N13-descarboxymethyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Atazanavir N13-descarboxymethyl is a modified form of atazanavir, an antiretroviral medication used primarily to treat HIV/AIDS. This derivative is characterized by the removal of the carboxymethyl group from the N13 position. Atazanavir itself is a protease inhibitor that works by blocking the action of HIV protease, an enzyme that HIV needs to multiply .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Atazanavir N13-descarboxymethyl involves the use of DEPBT as a condensing agent. The reaction typically involves 1-[4-(pyridine-2-yl)-phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane reacting with N-methoxycarbonyl-L-tertiary leucine in an organic solvent . This method is preferred due to its economic feasibility, safety, and high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve nanoparticle formulation to enhance its bioavailability. This method addresses the compound’s intense lipophilicity and poor aqueous solubility, which are common challenges in its oral delivery .

Analyse Des Réactions Chimiques

Types of Reactions

Atazanavir N13-descarboxymethyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various metabolites that contribute to the compound’s effectiveness and potential toxicity. These metabolites are identified using techniques like liquid chromatography coupled with mass spectrometry .

Applications De Recherche Scientifique

Atazanavir N13-descarboxymethyl has several scientific research applications:

Chemistry: It is used to study the structure-activity relationship of protease inhibitors and optimize drug development.

Biology: It helps in understanding resistance mechanisms in HIV treatment.

Industry: It is applied in analytical chemistry for identifying and profiling metabolites.

Mécanisme D'action

Atazanavir N13-descarboxymethyl exerts its effects by selectively inhibiting the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells. It binds to the active site of HIV-1 protease, preventing the formation of mature virions. This inhibition results in the production of immature, noninfectious viral particles .

Comparaison Avec Des Composés Similaires

Similar Compounds

Atazanavir: The parent compound, used widely in HIV treatment.

Darunavir: Another protease inhibitor with a similar mechanism of action.

Lopinavir: A protease inhibitor often used in combination with ritonavir.

Uniqueness

Atazanavir N13-descarboxymethyl is unique due to the removal of the carboxymethyl group, which may influence its pharmacokinetic properties and effectiveness. This modification allows for the study of structure-activity relationships and optimization of drug formulations .

Propriétés

Formule moléculaire |

C36H51ClN6O5 |

|---|---|

Poids moléculaire |

683.3 g/mol |

Nom IUPAC |

methyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C36H50N6O5.ClH/c1-35(2,3)30(37)32(44)39-28(21-24-13-9-8-10-14-24)29(43)23-42(41-33(45)31(36(4,5)6)40-34(46)47-7)22-25-16-18-26(19-17-25)27-15-11-12-20-38-27;/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,44)(H,40,46)(H,41,45);1H/t28-,29-,30+,31+;/m0./s1 |

Clé InChI |

WALCMJGWDGOBQV-PMAQQVHKSA-N |

SMILES isomérique |

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N.Cl |

SMILES canonique |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[[(2R)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid (ACI)](/img/structure/B13450621.png)

![3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid](/img/structure/B13450628.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)

![(6S,7aR)-6-fluoro-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13450687.png)

![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)